molecular formula C17H17N3O2 B4747285 1-[3-(2-methoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone

1-[3-(2-methoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone

Cat. No. B4747285
M. Wt: 295.34 g/mol
InChI Key: ZKFALOZGMFUEOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(2-methoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In

Mechanism of Action

The mechanism of action of 1-[3-(2-methoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone involves the inhibition of certain kinases by binding to their active sites. This binding prevents the kinases from phosphorylating their substrates, which in turn affects various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[3-(2-methoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone have been studied extensively. It has been found to inhibit the activity of various kinases such as cyclin-dependent kinases and glycogen synthase kinase 3. This inhibition has been shown to affect various cellular processes such as cell division, differentiation, and apoptosis. Additionally, 1-[3-(2-methoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone has been found to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[3-(2-methoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone in lab experiments is its specificity for certain kinases. This specificity allows researchers to study the function of these kinases without affecting other cellular processes. However, one limitation of using 1-[3-(2-methoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone is its potential toxicity. Careful dosing and monitoring are required to ensure the safety of lab animals and researchers.

Future Directions

There are several future directions for research involving 1-[3-(2-methoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone. One potential direction is the study of its effects on other kinases and cellular processes. Additionally, researchers could investigate the potential therapeutic applications of this compound in treating diseases such as cancer and inflammation. Finally, the development of more specific and less toxic inhibitors of kinases could be an area of future research.

Scientific Research Applications

1-[3-(2-methoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone has been used in scientific research as a tool to study the function of certain proteins and enzymes. It has been found to inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can provide insights into the role of these kinases in various cellular processes such as cell division, differentiation, and apoptosis.

properties

IUPAC Name

1-[3-(2-methoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-10-16(13-7-5-6-8-15(13)22-4)17-18-9-14(12(3)21)11(2)20(17)19-10/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFALOZGMFUEOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=C(C(=NN12)C)C3=CC=CC=C3OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(2-Methoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.